molecular formula C21H26O3 B570109 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol CAS No. 1384881-63-3

3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol

Cat. No.: B570109
CAS No.: 1384881-63-3
M. Wt: 326.436
InChI Key: HXQOINMRDKUPEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol typically involves the reaction of 4-methoxybenzyl chloride with pent-4-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of methoxybenzyl groups enhances its ability to interact with hydrophobic pockets in proteins, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(4-methoxybenzyl)pent-4-en-1-ol is unique due to the specific positioning of the methoxy groups, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3,3-bis[(4-methoxyphenyl)methyl]pent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-4-21(13-14-22,15-17-5-9-19(23-2)10-6-17)16-18-7-11-20(24-3)12-8-18/h4-12,22H,1,13-16H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQOINMRDKUPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CCO)(CC2=CC=C(C=C2)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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